molecular formula C26H21NO6 B11996716 2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate

2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No.: B11996716
M. Wt: 443.4 g/mol
InChI Key: NIBGOVUZKQSLCH-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its complex structure, which includes a chromen ring system fused with a phenyl group and a benzyloxycarbonyl-protected amino propanoate moiety. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate typically involves multiple steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with phenylacetic acid in the presence of a base, followed by cyclization.

    Introduction of the Benzyloxycarbonyl Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino propanoate is then coupled with the chromen derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-purity reagents, and stringent reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid in methanol or sodium hydroxide in water.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amino derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the anticancer potential of coumarin derivatives, including 2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 Value (μM)
MCF-7 (Breast Cancer)9.54
DU-145 (Prostate Cancer)16.1

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit albumin denaturation, which is a marker for anti-inflammatory activity. The percentage inhibition was compared with ibuprofen as a control, demonstrating comparable efficacy .

Antioxidant Activity

Research indicates that derivatives of coumarin can act as antioxidants by scavenging free radicals and reducing oxidative stress. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

  • Study on Anticancer Activity:
    • A study published in Molecules highlighted the potent anticancer activity of coumarin derivatives against MCF-7 cells, emphasizing the role of structural modifications in enhancing efficacy .
  • Anti-inflammatory Research:
    • An investigation into the anti-inflammatory properties revealed that the compound significantly inhibited albumin denaturation, suggesting potential therapeutic applications in inflammatory diseases .
  • Antioxidant Studies:
    • Research demonstrated that coumarin derivatives exhibit strong antioxidant activities through various assays, indicating their potential role in oxidative stress-related pathologies .

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is unique due to its specific substitution pattern on the chromen ring and the presence of the benzyloxycarbonyl-protected amino propanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, particularly in the context of cancer and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is C25H27NO6C_{25}H_{27}NO_6, with a molecular weight of approximately 437.5 g/mol. The compound features a chromenone core, which is vital for its biological activity, and a benzyloxycarbonyl group that enhances its stability and solubility.

PropertyValue
Molecular FormulaC25H27NO6
Molecular Weight437.5 g/mol
IUPAC Name(8-methyl-2-oxo-4-propylchromen-7-yl) 3-{[(benzyloxy)carbonyl]amino}propanoate
InChI KeyZAMQRCWLWRIIQV-UHFFFAOYSA-N

Anticancer Properties

Research indicates that coumarin derivatives, including the target compound, exhibit significant anticancer activity. A study highlighted that similar coumarin derivatives demonstrated potent inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds with structural similarities showed IC50 values as low as 0.47 μM against MCF-7 cells, indicating high potency .

Case Study: Anticancer Efficacy
A comparative analysis was conducted on several coumarin derivatives, revealing that those with the benzyloxycarbonyl substituent exhibited enhanced cytotoxicity compared to their counterparts without this modification. Specifically, the compound's ability to induce apoptosis in cancer cells was attributed to its interaction with cellular signaling pathways involved in cell proliferation and survival .

Acetylcholinesterase Inhibition

Another significant area of research focuses on the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain. Studies have shown that related coumarin compounds possess substantial AChE inhibitory activity, with some derivatives achieving selectivity ratios favoring AChE over butyrylcholinesterase (BuChE) .

In Vitro Evaluation
In vitro assays demonstrated that the target compound effectively inhibited AChE activity, with IC50 values comparable to established inhibitors. This suggests potential therapeutic applications in neurodegenerative conditions characterized by cholinergic deficits .

The biological mechanisms underpinning the activity of this compound involve:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.
  • Enzyme Inhibition : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Properties

Molecular Formula

C26H21NO6

Molecular Weight

443.4 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C26H21NO6/c28-24(13-14-27-26(30)31-17-18-7-3-1-4-8-18)32-20-11-12-21-22(19-9-5-2-6-10-19)16-25(29)33-23(21)15-20/h1-12,15-16H,13-14,17H2,(H,27,30)

InChI Key

NIBGOVUZKQSLCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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